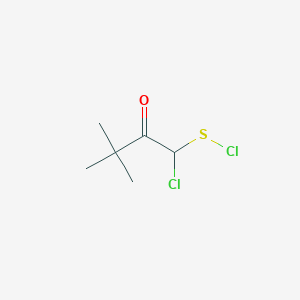
1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- is a chemical compound with a molecular formula of C6H11ClOS. This compound is known for its unique structure, which includes a sulfenyl chloride group attached to a butane backbone with additional chlorine and oxo substituents. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- typically involves the reaction of butane derivatives with sulfenyl chloride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to prevent decomposition of the product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfenyl chloride group to a thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases to form corresponding sulfenic acids.
Scientific Research Applications
1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- involves its reactivity with nucleophiles and electrophiles. The sulfenyl chloride group is highly reactive and can form covalent bonds with various substrates. This reactivity is utilized in synthetic chemistry to modify molecules and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- can be compared with other sulfenyl chloride compounds such as:
Methanesulfenyl chloride: A simpler compound with a single carbon backbone.
Ethanesulfenyl chloride: Similar to methanesulfenyl chloride but with an additional carbon atom.
Propane-1-sulfenyl chloride: A three-carbon backbone with a sulfenyl chloride group.
Butane-1-sulfenyl chloride: Similar to 1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- but without the additional chlorine and oxo substituents.
These comparisons highlight the unique structure and reactivity of 1-Butanesulfenyl chloride, 1-chloro-3,3-dimethyl-2-oxo- due to its specific substituents and functional groups.
Properties
CAS No. |
61541-84-2 |
|---|---|
Molecular Formula |
C6H10Cl2OS |
Molecular Weight |
201.11 g/mol |
IUPAC Name |
(1-chloro-3,3-dimethyl-2-oxobutyl) thiohypochlorite |
InChI |
InChI=1S/C6H10Cl2OS/c1-6(2,3)4(9)5(7)10-8/h5H,1-3H3 |
InChI Key |
VCJUNMULYMJTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(SCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)

![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
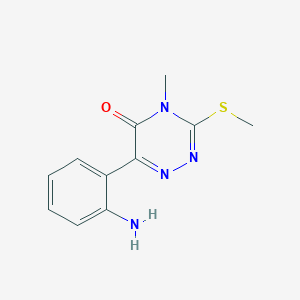
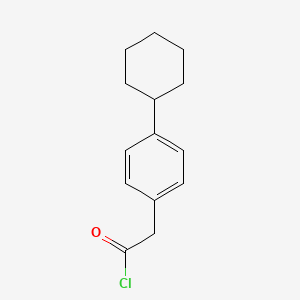
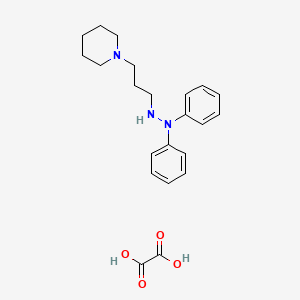
![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

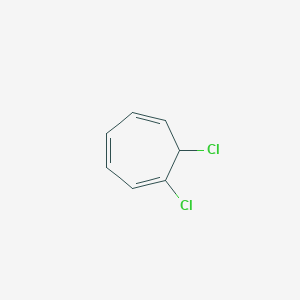
![2,2-Dimethyl-N-[9-(5-methylfuran-2-yl)-9H-purin-6-yl]propanamide](/img/structure/B14587593.png)
